![molecular formula C12H14ClN3O5S B3363772 2-Chloro-1-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 1050909-55-1](/img/structure/B3363772.png)
2-Chloro-1-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one
Vue d'ensemble
Description
“2-Chloro-1-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one” is a chemical compound with the CAS Number: 1050909-55-1 . It has a molecular weight of 347.78 and its IUPAC name is 1-(chloroacetyl)-4-[(3-nitrophenyl)sulfonyl]piperazine . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14ClN3O5S/c13-9-12(17)14-4-6-15(7-5-14)22(20,21)11-3-1-2-10(8-11)16(18)19/h1-3,8H,4-7,9H2 . This code provides a specific description of the compound’s molecular structure.Applications De Recherche Scientifique
Anti-inflammatory Applications
A study conducted by Ahmed, Molvi, and Khan (2017) synthesized novel compounds related to 2-Chloro-1-[4-(3-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one. These compounds were evaluated for their anti-inflammatory activity both in vitro using HRBC membrane stabilization method and in vivo on carrageenan-induced rat paw oedema. Some of these compounds demonstrated significant anti-inflammatory activity, suggesting potential therapeutic applications (Ahmed, Molvi, & Khan, 2017).
Antitumor Activity
Research by Yurttaş et al. (2014) focused on the synthesis of 1,2,4-triazine derivatives bearing the piperazine amide moiety, similar in structure to this compound, and their evaluation for antitumor activity against breast cancer cells. The study identified compounds with significant antiproliferative effects, highlighting the potential for cancer therapy applications (Yurttaş et al., 2014).
Anti-malarial Agents
A publication by Cunico et al. (2009) described the anti-malarial activity of certain piperazine derivatives, including those similar to this compound. The study highlights the structural features essential for anti-malarial activity, offering insights into the design of new therapeutic agents (Cunico et al., 2009).
Antimicrobial and Antifungal Studies
Verma and Singh (2015) synthesized compounds incorporating the 2-chloro-3-amino-1,4-naphthoquinone bearing mononuclear transition metal dithiocarbamate complexes, showing strong fluorescence emission and significant antimicrobial activity. This research demonstrates the multifunctional capabilities of these compounds, including their potential use in antimicrobial applications (Verma & Singh, 2015).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
2-chloro-1-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O5S/c13-9-12(17)14-4-6-15(7-5-14)22(20,21)11-3-1-2-10(8-11)16(18)19/h1-3,8H,4-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHQXTDSKLYAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701176845 | |
| Record name | 2-Chloro-1-[4-[(3-nitrophenyl)sulfonyl]-1-piperazinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1050909-55-1 | |
| Record name | 2-Chloro-1-[4-[(3-nitrophenyl)sulfonyl]-1-piperazinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050909-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-[4-[(3-nitrophenyl)sulfonyl]-1-piperazinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B3363690.png)
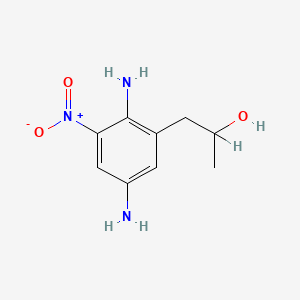
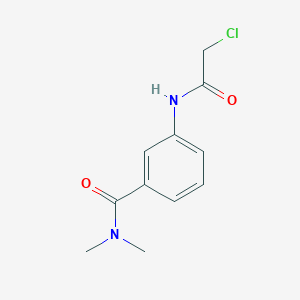
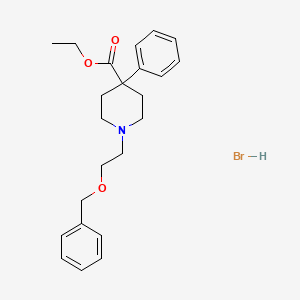
![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine dihydrochloride](/img/structure/B3363725.png)
![1-[4-(Cyclopentanesulfonyl)phenyl]ethan-1-one](/img/structure/B3363728.png)

![5-Bromo-2-[(2-carboxyethyl)amino]benzoic acid](/img/structure/B3363743.png)
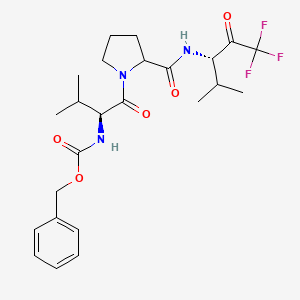
![2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}acetamide](/img/structure/B3363758.png)
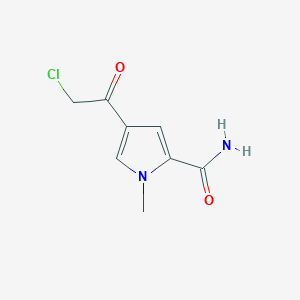
![N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B3363770.png)
![2-chloro-N-{[4-(difluoromethoxy)phenyl]methyl}acetamide](/img/structure/B3363779.png)
